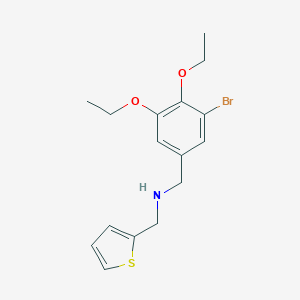![molecular formula C12H14N4OS B283454 4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283454.png)
4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol, also known as ABT, is a chemical compound that has been widely studied for its potential use in scientific research. ABT is a triazole-thiol derivative that has shown promise in a variety of applications, including as an inhibitor of certain enzymes and as a potential anticancer agent.
Mécanisme D'action
The mechanism of action of 4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol is complex and not fully understood. It is known to interact with a variety of cellular targets, including enzymes and proteins involved in cell signaling pathways. 4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of cellular signaling pathways. It has also been shown to have antioxidant properties, which may contribute to its potential use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol in lab experiments is its potent inhibitory activity against a variety of enzymes, which makes it a useful tool for studying their functions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol. One area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate cellular signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol and to identify its cellular targets.
Méthodes De Synthèse
The synthesis of 4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol can be achieved through a variety of methods, including the reaction of 3-allyloxybenzylamine with 4-amino-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. Other methods include the use of substituted benzylamines and thiosemicarbazides.
Applications De Recherche Scientifique
4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to be a potent inhibitor of certain enzymes, including protein kinases and cysteine proteases, which are involved in a variety of cellular processes. 4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol has also been investigated for its potential use as an anticancer agent, due to its ability to induce cell death in cancer cells.
Propriétés
Formule moléculaire |
C12H14N4OS |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
4-[(3-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H14N4OS/c1-2-6-17-11-5-3-4-10(7-11)8-14-16-9-13-15-12(16)18/h2-5,7,9,14H,1,6,8H2,(H,15,18) |
Clé InChI |
TWWWOTQGWWUONC-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)CNN2C=NNC2=S |
SMILES canonique |
C=CCOC1=CC=CC(=C1)CNN2C=NNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)
![N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B283377.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B283378.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B283379.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B283380.png)
![5-bromo-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283381.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283382.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B283383.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283387.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283388.png)
![2-chloro-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B283390.png)
![N-[2-(difluoromethoxy)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B283392.png)
